5-Cyclopropoxy-6-ethyl-N-methylpicolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide typically involves the reaction of 6-ethylpicolinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N-methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-ethyl-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes involved in cellular processes. The compound can inhibit the activity of these enzymes, leading to various biological effects. For example, it has been shown to inhibit the activity of Aurora-B kinase, a key enzyme involved in cell division .
Comparison with Similar Compounds
Similar Compounds
N-Methylpicolinamide-4-thiol: Known for its anticancer properties and ability to inhibit Aurora-B kinase.
5-(Cyclopropylmethoxy)-6-methylpicolinamide: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
5-Cyclopropoxy-6-ethyl-N-methylpicolinamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-11(16-8-4-5-8)7-6-10(14-9)12(15)13-2/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
ARZSELRYQKMOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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